ethyl 2-(6-chloro-1H-indol-1-yl)acetate
Description
Ethyl 2-(6-chloro-1H-indol-1-yl)acetate is a synthetic indole derivative characterized by a chloro substituent at the 6-position of the indole ring and an ethyl ester-linked acetic acid moiety at the 1-position (CAS: 943654-33-9 for its acid form) . Indoles are privileged scaffolds in medicinal chemistry due to their prevalence in bioactive molecules, such as antitumor agents and enzyme inhibitors . This compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting proteases or viral infections. Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.68 g/mol .
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 2-(6-chloroindol-1-yl)acetate |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-12(15)8-14-6-5-9-3-4-10(13)7-11(9)14/h3-7H,2,8H2,1H3 |
InChI Key |
HHWDPXKFGQAUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-chloro-1H-indol-1-yl)acetate typically involves the reaction of 6-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
6-chloroindole+ethyl bromoacetateK2CO3,DMFethyl 2-(6-chloro-1H-indol-1-yl)acetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-(6-chloro-1H-indol-1-yl)acetic acid.
Reduction: Formation of 2-(6-chloro-1H-indol-1-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-chloro-1H-indol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(6-chloro-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of indole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of ethyl 2-(6-chloro-1H-indol-1-yl)acetate and its analogs:
Table 1: Structural and Functional Comparison of Indole Derivatives
Physicochemical Properties
- Lipophilicity : Ethyl esters generally exhibit higher logP values than methyl esters, enhancing membrane permeability. For example, replacing the methyl ester in with an ethyl group increases lipophilicity.
- Solubility : The 6-chloro substituent reduces aqueous solubility compared to methoxy or unsubstituted analogs (e.g., ).
- Stability : Electron-withdrawing groups (e.g., nitro in ) may enhance stability under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
